Flavoxate(1+)
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Overview
Description
Flavoxate(1+) is a piperidinium ion resulting from the protonation of the nitrogen atom of flavoxate. It is a conjugate acid of a flavoxate.
Scientific Research Applications
Flavoxate in Urogynecology
Flavoxate, since its emergence in 1967, has been primarily used in treating urogenital tract disorders, especially overactive bladder and urge symptomatology. Despite the advent of newer anticholinergic drugs, flavoxate's minimal side effects and high tolerability make it a significant consideration in urogynecological conditions. However, recent decades lack randomized controlled trials on flavoxate, underscoring a need for more clinical studies and potential novel drug formulations (Zor, Aydur, & Dmochowski, 2015).
Effects on Detrusor Contractility
Research has shown that short-term flavoxate treatment alters detrusor contractility characteristics, which is crucial for understanding its clinical efficacy and mechanism of action in treating overactive bladder. This insight suggests renewed interest in flavoxate's clinical use (Tang et al., 2015).
Flavoxate: Present and Future Perspectives
Flavoxate has demonstrated efficacy in treating overactive bladder (OAB) and associated symptoms. It exhibits multiple pharmacological effects, including inhibition of phosphodiesterases and moderate calcium antagonistic activity. While flavoxate is effective and well-tolerated in OAB treatment, future research is needed to explore its role further and potential use in other indications (Arcaniolo, Conquy, & Tarcan, 2015).
Electrochemical Analysis
A study conducted on flavoxate hydrochloride, a smooth muscle antispasmodic, explored its electrochemical behavior at the mercury electrode. This research is vital for developing sensitive and precise procedures for determining flavoxate hydrochloride in bulk and pharmaceutical formulations (Ghoneim, El-Attar, & Razeq, 2007).
properties
Product Name |
Flavoxate(1+) |
---|---|
Molecular Formula |
C24H26NO4+ |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |
InChI |
InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3/p+1 |
InChI Key |
SPIUTQOUKAMGCX-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+]3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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